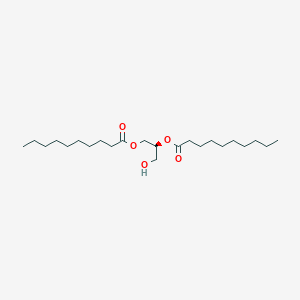

1,2-Didecanoyl-sn-Glycerin

Übersicht

Beschreibung

Zinkglycinat ist eine chelierte Form von Zink, bei der Zink an zwei Glycinmoleküle gebunden ist. Diese Verbindung ist bekannt für ihre hohe Bioverfügbarkeit und wird häufig als Nahrungsergänzungsmittel zur Behandlung von Zinkmangel eingesetzt. Zink ist ein essentielles Spurenelement, das eine entscheidende Rolle bei verschiedenen physiologischen Prozessen spielt, darunter die Immunfunktion, die Proteinsynthese und die DNA-Synthese.

Wissenschaftliche Forschungsanwendungen

Zinkglycinat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz bei der Synthese anderer zinkhaltiger Verbindungen verwendet.

Biologie: Studien zu seiner Rolle in der Enzymfunktion und Proteinsynthese.

Medizin: Wird als Nahrungsergänzungsmittel zur Behandlung von Zinkmangel und zur Unterstützung der Immunfunktion eingesetzt.

5. Wirkmechanismus

Zinkglycinat übt seine Wirkung hauptsächlich durch seine Rolle als Zinkionendonor aus. Zinkionen sind essenziell für die Aktivität zahlreicher Enzyme und Proteine. Im Körper dissoziiert Zinkglycinat und setzt Zinkionen frei, die dann an verschiedenen biochemischen Wegen beteiligt sind. Zinkionen können an Proteine und Enzyme binden und so deren Struktur und Funktion beeinflussen. Beispielsweise ist Zink ein Kofaktor für das Enzym Superoxiddismutase, das dazu beiträgt, Zellen vor oxidativem Schaden zu schützen .

Ähnliche Verbindungen:

Zinkgluconat: Eine weitere chelierte Form von Zink, die häufig in Nahrungsergänzungsmitteln verwendet wird.

Zinkpikolinat: Bekannt für seine hohe Bioverfügbarkeit und wird häufig in Nahrungsergänzungsmitteln eingesetzt.

Zinkcitrat: Wird auch in Nahrungsergänzungsmitteln eingesetzt und weist eine gute Bioverfügbarkeit auf.

Vergleich: Zinkglycinat ist einzigartig aufgrund seiner hohen Bioverfügbarkeit und Stabilität. Im Vergleich zu Zinkgluconat und Zinkpikolinat ist Zinkglycinat weniger wahrscheinlich, Magen-Darm-Beschwerden zu verursachen. Zinkcitrat, obwohl auch bioverfügbar, ist möglicherweise nicht so stabil wie Zinkglycinat in bestimmten Formulierungen .

Wirkmechanismus

Target of Action

The primary target of 1,2-Didecanoyl-sn-glycerol is Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

1,2-Didecanoyl-sn-glycerol is an analog of the PKC-activating second messenger Diacylglycerol (DAG) . It interacts with PKC, activating it and triggering a series of downstream effects .

Biochemical Pathways

Upon activation by 1,2-Didecanoyl-sn-glycerol, PKC can modulate several biochemical pathways. These include pathways involved in cell growth, apoptosis, and the synthesis of other crucial lipid messengers . The exact pathways affected by 1,2-Didecanoyl-sn-glycerol may vary depending on the specific isoform of PKC that is activated and the cellular context .

Result of Action

The activation of PKC by 1,2-Didecanoyl-sn-glycerol can lead to a variety of cellular effects. For instance, PKC activation is known to influence cell growth and apoptosis . Therefore, 1,2-Didecanoyl-sn-glycerol could potentially impact these processes.

Biochemische Analyse

Biochemical Properties

1,2-Didecanoyl-sn-glycerol plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly protein kinase C (PKC), a family of protein kinases involved in controlling the function of other proteins . The nature of these interactions is primarily through the activation of PKC, which then phosphorylates a wide range of target proteins, leading to changes in their activity .

Cellular Effects

The effects of 1,2-Didecanoyl-sn-glycerol on cells are profound. It influences cell function by impacting cell signaling pathways, particularly those involving PKC . This can lead to changes in gene expression and cellular metabolism, affecting the overall function and behavior of the cell .

Molecular Mechanism

At the molecular level, 1,2-Didecanoyl-sn-glycerol exerts its effects through binding interactions with biomolecules, particularly PKC . This binding activates PKC, leading to the phosphorylation of target proteins and changes in their activity . This can result in alterations in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Didecanoyl-sn-glycerol can change over time. For instance, it has been shown to increase ornithine decarboxylase activity associated with tumor promotion in mouse skin .

Dosage Effects in Animal Models

The effects of 1,2-Didecanoyl-sn-glycerol can vary with different dosages in animal models. For example, it has been evaluated as a complete skin tumor promoter in CD-1 mice .

Metabolic Pathways

1,2-Didecanoyl-sn-glycerol is involved in various metabolic pathways. It interacts with enzymes and cofactors, particularly those involved in the PKC pathway .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Zinkglycinat kann durch die Reaktion von Glycin mit Zinksulfat oder Zinkoxid synthetisiert werden. Eine gängige Methode besteht darin, Glycin in Wasser zu lösen und festes Ätznatron zuzugeben, um Glycinnatrium-Salz zu bilden. Anschließend wird Zinksulfat zu dieser Lösung gegeben und der pH-Wert auf drei bis acht eingestellt. Die Lösung wird auf sechzig bis einhundert Grad Celsius erhitzt und ein bis vier Stunden lang gerührt. Die resultierende Lösung wird eingedampft und konzentriert, um Zinkglycinat-Kristalle auszufällen, die dann unter Vakuum getrocknet werden .

Industrielle Produktionsmethoden: Eine weitere industrielle Methode beinhaltet die Reaktion von Glycin mit basischem Zinkcarbonat in Wasser. Das Gemisch wird auf siebzig bis neunzig Grad Celsius erhitzt, wodurch Kohlendioxid entweichen kann und Zinkglycinat entsteht. Das Produkt wird dann zentrifugal entwässert und bei einhundert bis einhundertzwanzig Grad Celsius getrocknet .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Zinkglycinat durchläuft verschiedene chemische Reaktionen, darunter Chelatbildung, Koordination und Komplexierung. Es kann auch an Substitutionsreaktionen teilnehmen, bei denen die Glycinliganden durch andere Liganden ersetzt werden können.

Häufige Reagenzien und Bedingungen:

Chelatbildung: Glycin und Zinksulfat oder Zinkoxid in wässriger Lösung.

Koordination: Zinkglycinat kann mit anderen Liganden wie Aminosäuren oder Peptiden koordinieren.

Komplexierung: Zinkglycinat kann Komplexe mit anderen Metallionen oder organischen Molekülen bilden.

Hauptprodukte, die gebildet werden: Das Hauptprodukt dieser Reaktionen ist Zinkglycinat selbst, aber es kann auch Mischligandenkomplexe mit anderen Aminosäuren oder Peptiden bilden.

Vergleich Mit ähnlichen Verbindungen

Zinc gluconate: Another chelated form of zinc, commonly used in dietary supplements.

Zinc picolinate: Known for its high bioavailability and often used in supplements.

Zinc citrate: Also used in supplements, with good bioavailability.

Comparison: Zinc glycinate is unique due to its high bioavailability and stability. Compared to zinc gluconate and zinc picolinate, zinc glycinate is less likely to cause gastrointestinal discomfort. Zinc citrate, while also bioavailable, may not be as stable as zinc glycinate in certain formulations .

Eigenschaften

IUPAC Name |

[(2S)-2-decanoyloxy-3-hydroxypropyl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSDEDOVXZDMKM-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209260 | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(10:0/10:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0092961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60514-49-0 | |

| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] didecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60514-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060514490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-6-[1,3-Dihydro-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid Methyl Ester](/img/structure/B52867.png)

![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)